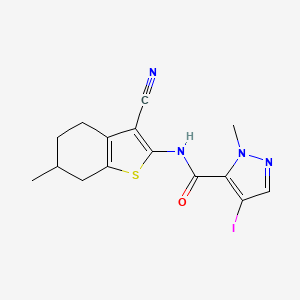![molecular formula C16H19ClN2O4S2 B4673377 4-chloro-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)benzenesulfonamide](/img/structure/B4673377.png)
4-chloro-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)benzenesulfonamide
Descripción general
Descripción
4-chloro-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)benzenesulfonamide, commonly known as CP-690,550, is a small molecule drug that has been extensively researched for its potential therapeutic applications. It was initially developed as a Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. However, it has also shown promising results in the treatment of other diseases such as inflammatory bowel disease, lupus, and multiple sclerosis.
Mecanismo De Acción
CP-690,550 inhibits 4-chloro-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)benzenesulfonamide enzymes by binding to their catalytic domains, thereby preventing them from phosphorylating their downstream targets. This leads to the inhibition of various cytokines and growth factors such as interleukin-2, -4, -7, -9, and -15, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and prevent the progression of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to improve the symptoms of other diseases such as lupus and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach its target enzymes. It has also been extensively studied in preclinical and clinical trials, which have provided valuable information on its pharmacokinetics and pharmacodynamics. However, CP-690,550 also has some limitations. It is a potent inhibitor of 4-chloro-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)benzenesulfonamide enzymes, which can lead to off-target effects and toxicity. It also has a short half-life, which requires frequent dosing.
Direcciones Futuras
There are several future directions for the research on CP-690,550. One direction is to develop more selective 4-chloro-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)benzenesulfonamide inhibitors that can target specific 4-chloro-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)benzenesulfonamide enzymes without affecting others. Another direction is to investigate the potential of CP-690,550 in the treatment of other diseases such as cancer and viral infections. Additionally, the development of novel drug delivery systems can improve the pharmacokinetics and pharmacodynamics of CP-690,550, thereby increasing its efficacy and reducing its toxicity.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to inhibit 4-chloro-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)benzenesulfonamide enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors. By inhibiting 4-chloro-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)benzenesulfonamide enzymes, CP-690,550 can reduce inflammation and prevent the progression of autoimmune diseases.
Propiedades
IUPAC Name |
N-[3-[(4-chlorophenyl)sulfonylamino]propyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4S2/c1-13-3-7-15(8-4-13)24(20,21)18-11-2-12-19-25(22,23)16-9-5-14(17)6-10-16/h3-10,18-19H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYXHWDEWYAWHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(4-chlorophenyl)sulfonylamino]propyl]-4-methyl-benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4673316.png)
![N-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-4-nitrobenzamide](/img/structure/B4673320.png)

![N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4673354.png)
![6-chloro-2-(4-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4673356.png)
![7-(difluoromethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4673360.png)
![N-(3,4-dichlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4673366.png)
![2-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxyphenyl}-1,3-benzothiazole](/img/structure/B4673372.png)
![methyl [1,6,7-trimethyl-8-(2-methylphenyl)-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B4673383.png)
![2-{1-benzyl-4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4673393.png)
![N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4673406.png)